

An In-depth Technical Guide on 5-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-fluoro-N-methyl-2-nitroaniline	
Cat. No.:	B179810	Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-fluoro-N-methyl-2-nitroaniline**, a key chemical intermediate. While a detailed historical record of its initial discovery is not prominent in publicly accessible literature, its synthesis and properties can be understood through the examination of related compounds and established chemical principles. This document outlines its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its likely applications in the broader context of organic synthesis, particularly in the development of pharmaceuticals and other specialized chemicals. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is visualized using a Graphviz diagram.

Introduction

5-fluoro-N-methyl-2-nitroaniline, with the CAS Registry Number 120381-42-2, is a substituted nitroaniline that serves as a valuable building block in organic synthesis. Its structure, featuring a fluorine atom, a nitro group, and an N-methylated amine on a benzene ring, offers multiple points for chemical modification, making it a versatile intermediate. Although the specific historical details of its first synthesis are not widely documented, its preparation logically follows from its precursor, 5-fluoro-2-nitroaniline. This guide aims to consolidate the available scientific information to provide a thorough technical resource for professionals in the chemical and pharmaceutical industries.

Physicochemical Properties

Detailed experimental physicochemical data for **5-fluoro-N-methyl-2-nitroaniline** is not readily available in the surveyed literature. However, the properties of its direct precursor, 5-fluoro-2-nitroaniline, are well-documented and provide a useful reference.

Table 1: Physicochemical Properties of 5-fluoro-2-nitroaniline (CAS: 2369-11-1)

Property	Value
Molecular Formula	C ₆ H ₅ FN ₂ O ₂
Molecular Weight	156.12 g/mol
Melting Point	96-100 °C
Boiling Point	295.5 °C at 760 mmHg
Flash Point	132.5 °C
Density	1.448 g/cm ³
Appearance	Yellow to light brown crystalline solid
Solubility	Slightly soluble in water

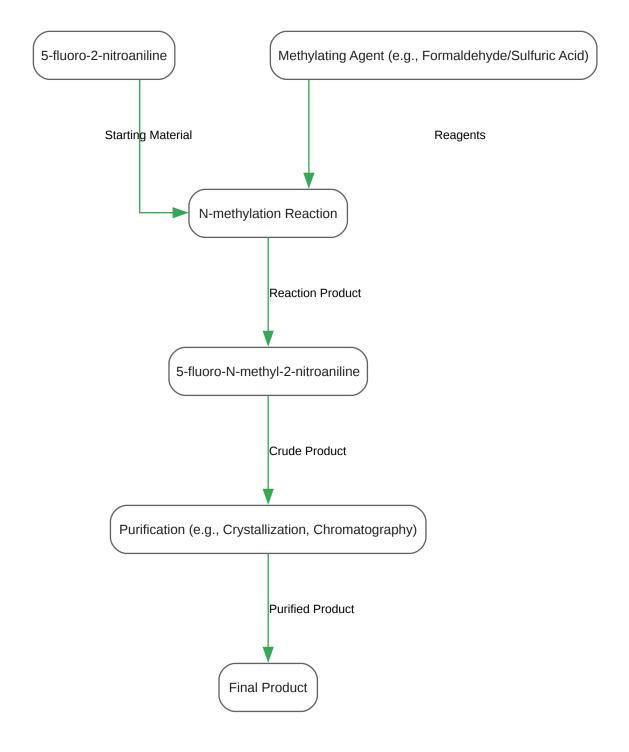
Note: The N-methylation of 5-fluoro-2-nitroaniline to form the target compound would be expected to alter these properties, such as potentially lowering the melting point and increasing the boiling point and solubility in organic solvents.

Table 2: Predicted Physicochemical Properties of **5-fluoro-N-methyl-2-nitroaniline** (CAS: 120381-42-2)

Property	Predicted Value
Molecular Formula	C7H7FN2O2
Molecular Weight	170.14 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to be soluble in common organic solvents

History and Discovery

A definitive account of the discovery of **5-fluoro-N-methyl-2-nitroaniline**, including the specific researchers and the date of its first synthesis, is not prominently featured in major scientific databases or historical chemical literature. It is plausible that its first preparation was not the subject of a dedicated publication but was instead developed as a necessary intermediate in a larger synthetic project, potentially within an industrial or pharmaceutical research setting. The synthesis of its precursor, 5-fluoro-2-nitroaniline, has been described in patents, indicating its importance as a building block for more complex molecules, including herbicides.


Synthesis and Experimental Protocols

The most probable synthetic route to **5-fluoro-N-methyl-2-nitroaniline** is the N-methylation of its precursor, 5-fluoro-2-nitroaniline. Several methods for the N-methylation of nitroanilines have been documented in chemical literature and patents. A common and effective method involves a two-step process of formylation followed by methylation and subsequent deformylation, or a direct methylation using a suitable methylating agent.

Proposed Synthetic Pathway

The synthesis can be envisioned as a direct methylation of the amino group of 5-fluoro-2-nitroaniline. A common method for the monomethylation of anilines involves the use of formaldehyde in the presence of a reducing agent or a strong acid.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for **5-fluoro-N-methyl-2-nitroaniline**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-methylation of similar nitroaniline compounds.

Objective: To synthesize **5-fluoro-N-methyl-2-nitroaniline** from 5-fluoro-2-nitroaniline.

Materials:

- 5-fluoro-2-nitroaniline
- Concentrated sulfuric acid (98%)
- Formaldehyde (37% aqueous solution) or paraformaldehyde
- Ice
- Ammonium hydroxide solution
- Organic solvent (e.g., dichloromethane or ethyl acetate)
- Anhydrous sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 thermometer, and a dropping funnel, dissolve 5-fluoro-2-nitroaniline in concentrated sulfuric
 acid. The reaction should be conducted in a fume hood with appropriate personal protective
 equipment.
- Methylation: Cool the mixture to 0-5 °C using an ice bath. Slowly add formaldehyde solution or paraformaldehyde portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
 Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until

the pH is basic. This should be done in an ice bath to control the exotherm.

- Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude 5-fluoro-N-methyl-2-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications and Significance

5-fluoro-N-methyl-2-nitroaniline is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its structural features are indicative of its utility in the following areas:

- Pharmaceutical Synthesis: As a building block for active pharmaceutical ingredients (APIs).
 The presence of the fluoro and nitro groups can be important for tuning the electronic and lipophilic properties of a final drug molecule, potentially influencing its binding affinity and pharmacokinetic profile.
- Agrochemicals: Substituted nitroanilines are common precursors for herbicides and pesticides.
- Dyes and Pigments: The nitroaniline scaffold is a classic component in the synthesis of azo dyes and other colorants.

While specific commercial products derived from **5-fluoro-N-methyl-2-nitroaniline** are not widely publicized, its availability from chemical suppliers suggests its role as a key starting material in multi-step synthetic processes.

Conclusion

5-fluoro-N-methyl-2-nitroaniline is a synthetically important, yet not extensively documented, chemical intermediate. While its history of discovery remains obscure, its synthesis can be reliably achieved through the N-methylation of 5-fluoro-2-nitroaniline. This guide provides a foundational understanding of this compound, including its properties, a proposed synthetic method, and its likely applications. For researchers and professionals in drug development and chemical synthesis, **5-fluoro-N-methyl-2-nitroaniline** represents a versatile building block with the potential to be a key component in the creation of novel and valuable molecules. Further research into its applications, particularly in patented synthetic routes, would likely provide more specific insights into its industrial and scientific importance.

To cite this document: BenchChem. [An In-depth Technical Guide on 5-fluoro-N-methyl-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179810#discovery-and-history-of-5-fluoro-n-methyl-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com